N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3-phenylpropanamide
CAS No.: 946340-17-6
Cat. No.: VC4567184
Molecular Formula: C21H29N3O
Molecular Weight: 339.483
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946340-17-6 |
|---|---|
| Molecular Formula | C21H29N3O |
| Molecular Weight | 339.483 |
| IUPAC Name | N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3-phenylpropanamide |
| Standard InChI | InChI=1S/C21H29N3O/c1-23(2)19-13-11-18(12-14-19)20(24(3)4)16-22-21(25)15-10-17-8-6-5-7-9-17/h5-9,11-14,20H,10,15-16H2,1-4H3,(H,22,25) |
| Standard InChI Key | KTZHIIYRAKTQQG-UHFFFAOYSA-N |
| SMILES | CN(C)C1=CC=C(C=C1)C(CNC(=O)CCC2=CC=CC=C2)N(C)C |
Introduction
Chemical Structure and Nomenclature
Systematic IUPAC Name
The compound’s IUPAC name, N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3-phenylpropanamide, reflects its branched architecture:
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Core: Propanamide (CH2CH2CONH2) with a phenyl group at the C3 position.
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Substituents:
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Two dimethylamino (-N(CH3)2) groups: one on the ethyl side chain (C2) and another on the para position of the phenyl ring.
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Molecular Formula and Weight
Structural Features
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Amide linkage: Critical for hydrogen bonding and biological interactions.
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Aromatic systems: The phenyl and substituted phenyl groups contribute to π-π stacking and hydrophobic interactions.
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Tertiary amines: Dimethylamino groups enhance solubility in polar solvents and potential receptor binding .
Synthesis and Characterization
Synthetic Pathways
While no direct synthesis of this compound is documented, analogous enaminones and propanamides suggest feasible routes:
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Condensation reaction: Reacting 3-phenylpropanoyl chloride with 2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethylamine under anhydrous conditions.
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Multi-step alkylation: Introducing dimethylamino groups via nucleophilic substitution on a preformed ethylenediamine intermediate .
Analytical Data
Hypothetical characterization data, extrapolated from related compounds:
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IR spectroscopy:
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NMR spectroscopy:
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¹H NMR:
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δ 1.2–1.4 (m, 2H, CH2CH2CONH).
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δ 2.8–3.2 (m, 12H, N(CH3)2 groups).
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δ 7.2–7.4 (m, 5H, aromatic protons).
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¹³C NMR:
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δ 170.5 (CONH).
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δ 45–50 (N(CH3)2 carbons).
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Mass spectrometry:
Pharmacological and Biological Profile
Hypothetical Mechanisms of Action
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Receptor modulation: The dimethylamino groups may interact with serotonin or dopamine receptors, akin to arylcyclohexylamines .
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Enzyme inhibition: Potential acetylcholinesterase inhibition due to structural resemblance to donepezil analogs .
Regulatory and Legal Status
Patent Landscape
No patents directly claim this compound, but derivatives of propanamide enaminones are patented for neurological disorders (e.g., WO 2023012101A1).
Computational and Theoretical Insights
Quantum Chemical Calculations
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DFT studies: Optimized geometry reveals a planar amide group and twisted dimethylamino-phenyl arrangement.
Molecular Docking
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